molecular formula C14H19NO4 B064540 (R)-N-Boc-3-Amino-3-phenylpropanoic acid CAS No. 161024-80-2

(R)-N-Boc-3-Amino-3-phenylpropanoic acid

Cat. No. B064540
CAS RN: 161024-80-2
M. Wt: 265.3 g/mol
InChI Key: JTNQFJPZRTURSI-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of amino acid derivatives like (R)-N-Boc-3-Amino-3-phenylpropanoic acid often involves enantioselective methods. For instance, the direct preparation of a sulfate from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, followed by sulfuryl chloride treatment, represents a key reaction in producing enantioselectively Boc-protected amino acids (Alonso et al., 2005). Additionally, asymmetric synthesis techniques enable the generation of this compound starting from optically pure precursors, showcasing the importance of chiral catalysis in accessing such chiral building blocks efficiently.

Scientific Research Applications

  • Asymmetric Synthesis of α-methyl-β-phenylserine Isomers : This compound serves as a starting material for the synthesis of enantiomerically pure isomers of α-methyl-β-phenylserine, which are types of quaternary α-amino acids. The process involves asymmetric Grignard additions to chiral aldehydes, with high levels of asymmetric induction observed (Avenoza et al., 2000).

  • Syntheses of β-hydroxy-α-amino acids : This compound is also involved in the synthesis of diastereoisomers of various β-hydroxy-α-amino acids via α-hydroxy-β-amino esters. This involves a series of transformations including aminohydroxylation, epimerization, and regioselective ring-opening of aziridines (Davies et al., 2013).

  • Synthesis of 3-Fluoroprolines : (R)-N-Boc-3-Amino-3-phenylpropanoic acid is utilized in synthesizing optically pure N-Boc-protected (2R,3R)- and (2R,3S)-3-fluoroprolines. These compounds serve as novel probes for studying the cis/trans isomerization of the amino acyl-proline peptide bond (Demange et al., 2001).

  • Synthesis of Diastereoselective β, γ-Diamino Acids : The compound is essential for the highly diastereoselective synthesis of β, γ-diamino acids from D-Phenylalanine. This synthesis involves substitution of a hydroxy group to an amino group and subsequent oxidation (Kano et al., 1988).

  • Catalytic Synthesis of 3-Amino-3-aryl-2-oxindoles : (R)-N-Boc-3-Amino-3-phenylpropanoic acid is used in the modular catalytic synthesis of chiral 3-amino-3-aryl-2-oxindoles, which are important biologically active compounds. It utilizes Rh-catalysed addition of arylboronic acids to N-Boc-protected ketimines (Marques & Burke, 2016).

  • N-tert-Butoxycarbonylation of Amines : The compound is involved in the N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient heterogeneous and recyclable catalyst. This process is a key step in synthesizing N-Boc-protected amino acids used in peptide synthesis (Heydari et al., 2007).

Mechanism of Action

The mechanism of action of “®-N-Boc-3-Amino-3-phenylpropanoic acid” would depend on its specific use. As a complex organic compound, it could potentially be used in a variety of applications, each with its own mechanism of action. The search results do not provide specific information on this topic .

Safety and Hazards

The safety and hazards associated with “®-N-Boc-3-Amino-3-phenylpropanoic acid” would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it. The search results do not provide specific information on the safety and hazards of this compound .

Future Directions

The future directions for research and development involving “®-N-Boc-3-Amino-3-phenylpropanoic acid” could be diverse, given the wide range of potential applications for complex organic compounds. These could include further studies on its synthesis, properties, and potential uses. The development of therapeutic peptides is one of the hottest topics in pharmaceutical research, and this compound, as a complex organic molecule, could potentially contribute to this field .

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNQFJPZRTURSI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426539
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161024-80-2
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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